1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Overview
Description
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is an organic compound with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . It is a hydrochloride salt form of 1-amino-N-methylcyclopentane-1-carboxamide, which is a derivative of cyclopentane. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride typically involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanone. This intermediate is then subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride to yield 1-amino-N-methylcyclopentane-1-carboxamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride
- 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride
- 2-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Uniqueness
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is an organic compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H15ClN2O
- Molecular Weight : 178.66 g/mol
This compound features an amino group, a methyl group on the cyclopentane ring, and a carboxamide functional group, which contribute to its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can:
- Bind to Enzymes : Modulating their activity through competitive inhibition or allosteric regulation.
- Engage with Receptors : Potentially influencing signaling pathways related to various physiological processes .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Investigations into its role in neurobiology have shown promise in protecting neuronal cells from oxidative stress .
- Therapeutic Applications : Ongoing research is exploring its use as a precursor in drug development for various therapeutic areas .
Data Table: Comparative Biological Activity
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotection in Cell Cultures
In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with this compound led to a marked reduction in cell death and oxidative damage markers, highlighting its potential for neuroprotective therapies.
Properties
IUPAC Name |
1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEACORCOKUAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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